4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds, important building blocks in pharmaceuticals and agrochemicals. The compound's structure features a pyrimidine ring with bromine substituents at positions 4 and 6, and a fluorine at position 5. Its significance in scientific research lies primarily in its role as a key intermediate in the synthesis of Voriconazole, a broad-spectrum antifungal drug. [, , ]
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is a halogenated pyrimidine compound characterized by the presence of bromine and fluorine atoms. Pyrimidines, which are heterocyclic compounds, contain nitrogen atoms at specific positions in their six-membered ring structure. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals, due to its unique reactivity and biological activity.
The compound is classified under the category of halogenated organic compounds, specifically pyrimidines. Its chemical formula is , and it is recognized by the CAS number 1307315-02-1. The molecular weight of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is approximately 251.96 g/mol.
The synthesis of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine typically involves several steps, including halogenation reactions. One common method includes the bromination of a pyrimidine precursor, such as 5-fluoropyrimidine, using bromine or N-bromosuccinimide (NBS) as a brominating agent. This reaction often takes place in solvents like acetonitrile or dichloromethane and may require heating to promote reactivity.
The molecular structure of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine features a pyrimidine ring substituted with bromine and fluorine atoms. The structural formula can be represented as follows:
CC(Br)c1ncnc(Cl)c1F
InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine can participate in various chemical reactions due to its halogenated nature. Key reactions include:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for compounds like 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine often involves interactions with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity and selectivity towards specific biological targets.
Research indicates that halogenated pyrimidines can act as inhibitors in various pathways, particularly in cancer therapy and antifungal applications. The incorporation of bromine and fluorine increases lipophilicity and alters pharmacokinetic properties, enhancing therapeutic efficacy.
These properties make it suitable for various laboratory applications and industrial processes .
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine has several scientific uses:
The versatility of this compound underscores its importance in both academic research and industrial applications.
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 188416-28-6) is systematically named according to IUPAC conventions, with the pyrimidine ring serving as the parent structure. Its molecular formula is C6H5Br2FN2, reflecting a molecular weight of 283.92 g/mol [4] [5]. The structure features three distinct halogen substituents strategically positioned for selective reactivity:
This trifunctional halogenation pattern creates a versatile electrophilic scaffold where each halogen exhibits differentiated reactivity: the C4 bromine participates in metal-halogen exchange, the C5 fluorine acts as a hydrogen-bond acceptor, and the benzylic bromine at C6 serves as an electrophilic center for SN2 reactions. The vicinal dibromide pattern (Br at C4 and bromoethyl at C6) enables sequential functionalization critical for synthesizing complex molecules [5] [9]. Table 1 summarizes key molecular properties:
Table 1: Molecular Properties of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine
Property | Value | Experimental Method | |
---|---|---|---|
Molecular Formula | C6H5Br2FN2 | High-resolution MS | |
Molecular Weight | 283.92 g/mol | Calculated | |
CAS Registry Number | 188416-28-6 | Chemical indexing | |
Boiling Point | 257.8 ± 35.0 °C | Predicted | |
Density | 1.725 ± 0.06 g/cm³ | Predicted | |
Storage Temperature | 2-8°C | Manufacturer specification | [2] [5] |
The synthesis of halogenated pyrimidines evolved significantly with the development of Friedel-Crafts acylation and halogen dance reactions. Early routes to 5-fluoropyrimidine derivatives faced limitations including harsh conditions, multi-step sequences, and low yields. A breakthrough emerged through optimized condensation protocols using ethyl 2-fluoroacetate and propionyl chloride under mild conditions (15-30°C), yielding 2-fluoropropionyl acetate intermediates that could be cyclized with formamidine acetate .
The 1990s saw intensified interest in this compound class when Pfizer researchers identified 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (a structural analog) as a pivotal intermediate in voriconazole synthesis. This discovery stimulated improved synthetic methods documented in patent literature, particularly CN103896855A, which described a four-step sequence from commodity chemicals:
This route achieved >60% overall yield, representing a significant improvement over earlier methods that required expensive 5-fluorouracil starting materials or cryogenic conditions [7]. The commercial availability of this building block from suppliers like LGC Standards and Matrix Scientific (priced at $742/250mg to $1647/g) reflects its established importance in pharmaceutical discovery [2] [5].
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Key Starting Materials | Limitations | Yield Improvement | |
---|---|---|---|---|
Pre-1990s | 5-Fluorouracil | Expensive, oxidation instability | <20% | |
1990-2005 | Fluorobenzene derivatives | Multi-step, cryogenic steps | 30-45% | |
Post-2005 (Patent) | Ethyl 2-fluoroacetate | Scalability challenges | >60% | [7] |
This compound serves as the penultimate precursor in the industrial synthesis of voriconazole, a broad-spectrum triazole antifungal with annual sales exceeding $800 million. Its significance stems from the bromoethyl moiety at C6, which undergoes stereoselective coupling with organozinc reagents derived from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. This key transformation occurs via:
Route B (utilizing the zinc-mediated coupling) demonstrates superior diastereoselectivity (5:6 ratio of ~1:0.14) compared to alternative lithiation routes (~1:1 ratio), significantly reducing downstream purification costs. The C4 bromine and C5 fluorine enhance the compound's reactivity by:
Analytical characterization of process impurities confirms that residual 1,2-difluorobenzene and 1,4-difluorobenzene isomers in starting materials generate isomeric impurities that necessitate rigorous quality control during API manufacturing. The compound's structural features are optimized for chromatographic tracking (Rf = 0.6 in ethyl acetate/hexane) and impurity profiling via reversed-phase HPLC [5] [7].
Table 3: Commercial Availability for Research Use
Supplier | Catalog Number | Purity | Price (USD) | Packaging | |
---|---|---|---|---|---|
Matrix Scientific | 090751 | 95+% | $742 | 250mg | |
Matrix Scientific | 090751 | 95+% | $1,647 | 1g | |
Crysdot | CD11177271 | 95+% | $100 | 1g | |
Chemenu | CM167957 | 95% | $281 | 5g | [5] |
The strategic placement of halogens enables synthetic diversification beyond antifungal applications. Recent studies explore its use in:
This compound exemplifies rational molecular design in medicinal chemistry – its halogen arrangement balances reactivity, stability, and purification characteristics required for industrial-scale pharmaceutical synthesis. Continued research focuses on developing continuous-flow processes for its synthesis and exploring cryogenic metalation techniques to enhance stereocontrol in coupling reactions [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1